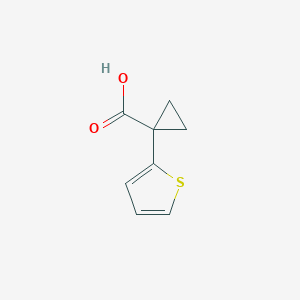
1-(Thiophen-2-yl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Thiophen-2-yl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C8H8O2S . It has a molecular weight of 168.22 . The IUPAC name for this compound is 1-(2-thienyl)cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for “1-(Thiophen-2-yl)cyclopropanecarboxylic acid” is 1S/C8H8O2S/c9-7(10)8(3-4-8)6-2-1-5-11-6/h1-2,5H,3-4H2,(H,9,10) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 138-139°C . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
1. Organic Chemistry and Material Science Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
2. Pharmacology Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
3. Organic Building Blocks “1-(Thiophen-2-yl)cyclopropanecarboxylic acid” is listed as an organic building block . Organic building blocks are often used in the synthesis of complex organic compounds. They can be used in a variety of reactions to construct new bonds and generate diverse and complex organic molecules .
4. Synthesis Pathways There is a documented synthetic pathway for “1-(Thiophen-2-yl)cyclopropanecarboxylic acid” involving the reaction of 1-thiophen-2-ylcyclopropanecarbonitrile with sodium hydroxide in ethanol . This suggests that it could be used as an intermediate in the synthesis of other compounds .
5. Pharmacokinetics The compound has been analyzed for its pharmacokinetic properties . It is predicted to have high gastrointestinal absorption and is BBB permeant, suggesting it could potentially be used in drug development .
6. Safety The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
7. Synthetic Chemistry This compound can be used as a building block in synthetic chemistry . It can be used in the synthesis of complex organic compounds, and its unique structure could potentially be useful in the development of new synthetic routes .
8. Drug Development The compound has been analyzed for its pharmacokinetic properties . It is predicted to have high gastrointestinal absorption and is BBB permeant, suggesting it could potentially be used in drug development .
9. Safety and Handling The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . This information is important for handling and storage of the compound .
10. Intermediate in Synthesis Pathways There is a documented synthetic pathway for “1-(Thiophen-2-yl)cyclopropanecarboxylic acid” involving the reaction of 1-thiophen-2-ylcyclopropanecarbonitrile with sodium hydroxide in ethanol . This suggests that it could be used as an intermediate in the synthesis of other compounds .
11. Material Science Given its unique structure, “1-(Thiophen-2-yl)cyclopropanecarboxylic acid” could potentially be used in material science for the development of new materials .
12. Analytical Chemistry This compound could potentially be used as a standard in analytical chemistry for the identification and quantification of related compounds .
Safety And Hazards
properties
IUPAC Name |
1-thiophen-2-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-7(10)8(3-4-8)6-2-1-5-11-6/h1-2,5H,3-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGVANXRGMMXGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597026 |
Source


|
| Record name | 1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)cyclopropanecarboxylic acid | |
CAS RN |
162959-94-6 |
Source


|
| Record name | 1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(thiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

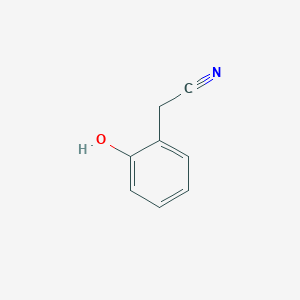





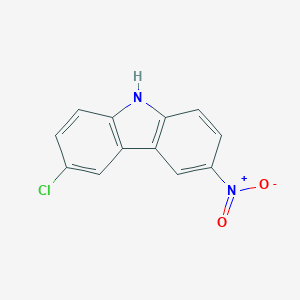
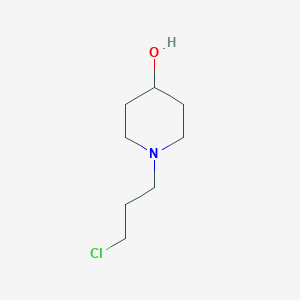


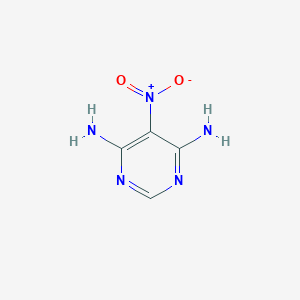
![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)

